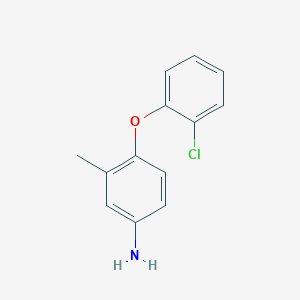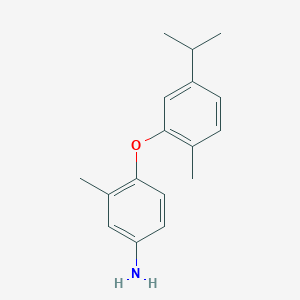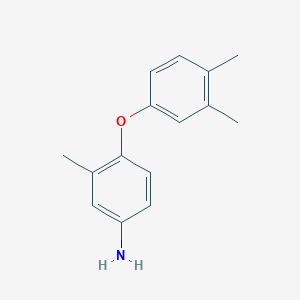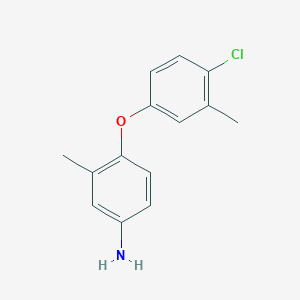![molecular formula C19H17NO B3173343 4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine CAS No. 946785-05-3](/img/structure/B3173343.png)
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine
Descripción general
Descripción
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine (4-BPM) is an amine compound used in scientific research that has a wide range of applications. It is a versatile compound that can be used in a variety of experiments and studies, and has been studied extensively in the fields of biochemistry, physiology, and pharmacology. 4-BPM is a relatively new compound, and its potential uses are still being explored. We will also explore potential future directions for the use of 4-BPM in research.
Aplicaciones Científicas De Investigación
Covalent Organic Frameworks (COFs)
The compound can be used as a building block in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from their well-ordered nanopores which are designable, tunable, and modifiable through pore engineering .
Hierarchical Porosity
The compound can be used to create hierarchical porosity in COFs . This is a new branch of 2D COFs that possess multiple-pore skeletons and thus exhibit hierarchical porosity .
Aggregation-Induced Emission (AIE)
The compound can be used in the fabrication of dual-pore COFs with kgm topology (NUS-30 and NUS-32) by its condensation with hydrazine or 1,4-diaminobenzene . This process exploits a building block containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety .
Construction of Multinuclear Complexes
The compound can be used as a scaffold for the construction of multinuclear complexes . These complexes are of great interest due to their luminescent properties, especially aggregation-induced luminescence .
Metal and Covalent Organic Frameworks
The compound can be used in the synthesis of metal and covalent organic frameworks . These frameworks can be used for various applications such as catalysis, gas storage, and drug delivery .
Energy Storage
The compound can be used in energy storage applications . Due to the presence of a triphenylamine core, this scaffold has an inherent redox center, which may be interesting for energy storage and other electrochemical applications .
Mecanismo De Acción
Target of Action
Similar biphenyl and dibenzofuran derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Mode of Action
It’s worth noting that certain biphenyl derivatives have been found to act as positive allosteric modulators of the human dopamine d1 receptor . They increase the dopamine maximal effect in a dose-dependent manner in human and mouse D1 receptors .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect .
Result of Action
Certain biphenyl derivatives have shown potent inhibitory activities against methicillin-resistant staphylococcus aureus and multidrug-resistant enterococcus faecalis .
Propiedades
IUPAC Name |
3-methyl-4-(2-phenylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-13-16(20)11-12-18(14)21-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEWDYIQYPGKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245190 | |
| Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine | |
CAS RN |
946785-05-3 | |
| Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946785-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)


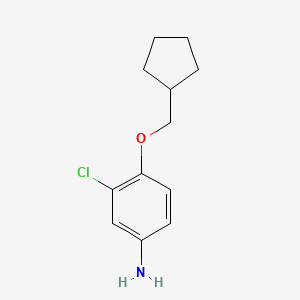

![4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine](/img/structure/B3173298.png)
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)


![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)
